molecular formula C10H19N B13964976 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine CAS No. 344326-31-4

2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine

Cat. No.: B13964976
CAS No.: 344326-31-4
M. Wt: 153.26 g/mol
InChI Key: DXWFGWLGHKHZSQ-UHFFFAOYSA-N
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Description

2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine is an organic compound belonging to the aziridine class. Aziridines are three-membered nitrogen-containing heterocycles known for their ring strain and reactivity. This compound is characterized by its unique structure, which includes an ethenyl group, an ethyl group, a methyl group, and a propan-2-yl group attached to the aziridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an appropriate amine with an alkylating agent can lead to the formation of the aziridine ring. The reaction conditions typically involve the use of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted aziridines.

Scientific Research Applications

2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including enzyme inhibition and polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The simplest member of the aziridine class, lacking the additional substituents found in 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine.

    2-Methylaziridine: Contains a methyl group attached to the aziridine ring.

    2-Ethylaziridine: Contains an ethyl group attached to the aziridine ring.

Uniqueness

This compound is unique due to its combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the ethyl, methyl, and propan-2-yl groups contribute to its steric and electronic characteristics.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

344326-31-4

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-ethenyl-1-ethyl-2-methyl-3-propan-2-ylaziridine

InChI

InChI=1S/C10H19N/c1-6-10(5)9(8(3)4)11(10)7-2/h6,8-9H,1,7H2,2-5H3

InChI Key

DXWFGWLGHKHZSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C1(C)C=C)C(C)C

Origin of Product

United States

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